2,5-Bis(2-fluoroethoxy)benzaldehyde
Description
Properties
CAS No. |
132838-62-1 |
|---|---|
Molecular Formula |
C11H12F2O3 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2,5-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-1-2-11(16-6-4-13)9(7-10)8-14/h1-2,7-8H,3-6H2 |
InChI Key |
GCSQUMYYCFPNQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Synonyms |
2,5-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table compares 2,5-Bis(2-fluoroethoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing synthesis, physical properties, and applications.
Key Findings from Comparative Analysis
Physical Properties
- Lipophilicity : 2-Fluoroethoxy groups balance lipophilicity better than hexyloxy (highly lipophilic) or propynyloxy (moderately polar), making the compound suitable for drug delivery .
Q & A
Q. Advanced Synthesis Strategy :
- Etherification Protocol : Use nucleophilic substitution between 2,5-dihydroxybenzaldehyde and 2-fluoroethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
- Catalyst Selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by enhancing fluoride ion mobility .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol to achieve >95% purity.
What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral data?
Q. Methodological Characterization :
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 272.1 (C₁₁H₁₁F₂O₃). Confirm fragmentation patterns using high-resolution MS .
How does the electronic nature of 2-fluoroethoxy substituents affect the compound’s stability under acidic or basic conditions?
Q. Stability Analysis :
- Acidic Conditions : The aldehyde group is prone to hydration or oxidation. 2-Fluoroethoxy substituents, being electron-withdrawing, stabilize the aromatic ring but may accelerate aldehyde degradation. Use inert atmospheres (N₂/Ar) and low temperatures (<4°C) for storage .
- Basic Conditions : Aldehydes can undergo Cannizzaro reactions. Fluorine’s inductive effect reduces electron density on oxygen, potentially slowing base-mediated decomposition. Validate stability via accelerated degradation studies (pH 7–12, 40°C) .
What strategies are recommended for resolving contradictions in reported synthetic yields or spectral data for this compound?
Q. Data Reconciliation Approach :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) and reference databases like NIST Chemistry WebBook .
- Reaction Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere. For example, trace moisture in DMF can reduce yields by 10–15% .
- Collaborative Verification : Share samples with independent labs to confirm spectral assignments, especially for fluorine-coupled protons .
How can this compound be utilized as an intermediate in pharmacological research?
Q. Medicinal Chemistry Applications :
- Schiff Base Formation : React with amines to generate imines for metal coordination studies or bioactive molecule synthesis .
- Condensation Reactions : Use in Knoevenagel reactions to prepare α,β-unsaturated carbonyl derivatives for antiviral or anticancer screening .
- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation) during multi-step syntheses of fluorinated drug candidates .
What precautions are critical when handling this compound in laboratory settings?
Q. Safety and Handling Protocol :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential aldehyde volatility .
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation. Avoid incompatible materials (e.g., strong oxidizers) .
- Waste Disposal : Collect in halogenated waste containers; incinerate at certified facilities to prevent environmental release of fluorinated byproducts .
What computational methods are suitable for predicting the reactivity or binding affinity of derivatives of this compound?
Q. Computational Modeling :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the aldehyde’s role in hydrogen bonding .
- QSAR Studies : Corate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data to design optimized analogs .
How can researchers assess the environmental impact of this compound in ecotoxicology studies?
Q. Ecotoxicological Evaluation :
- Biodegradation Assays : Use OECD 301F tests to measure aerobic degradation in soil/water. Fluorinated compounds often show persistence .
- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests (OECD 202/201). EC₅₀ values >10 mg/L suggest low acute toxicity .
- Bioaccumulation Potential : Estimate log P (octanol-water partition coefficient); values <3 indicate limited bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
